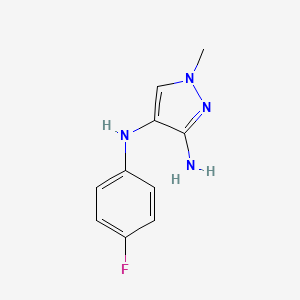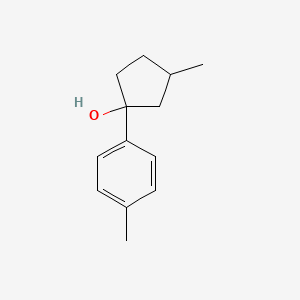![molecular formula C15H27NO4 B13211265 tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13211265.png)
tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate: is an organic compound with a complex structure that includes a spirocyclic moiety
Preparation Methods
The synthesis of tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate include:
tert-Butyl N-methyl-N-{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}carbamate: This compound has a similar spirocyclic structure but differs in the position of the methyl group.
tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-4-yl}carbamate: This compound has a different substitution pattern on the spirocyclic ring.
These compounds share structural similarities but can exhibit different chemical and biological properties due to variations in their molecular architecture.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(7-methyl-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C15H27NO4/c1-11-8-15(6-7-18-11)9-12(10-19-15)16(5)13(17)20-14(2,3)4/h11-12H,6-10H2,1-5H3 |
InChI Key |
KMXVCSYRTRHNHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13211184.png)

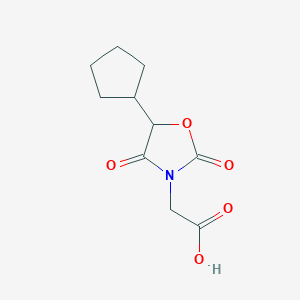
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)
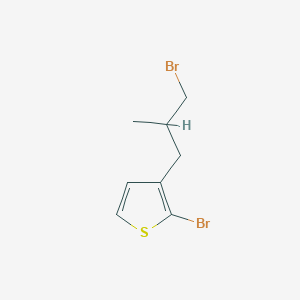

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)
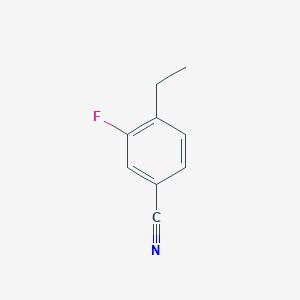
![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)
